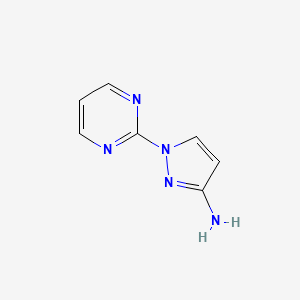
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
作用机制
Target of Action
The primary target of 1-Pyrimidin-2-ylpyrazol-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . The inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
1-Pyrimidin-2-ylpyrazol-3-amine interacts with CDK2, inhibiting its activity. This inhibition leads to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 results in the inhibition of both basal and stimulated cellular proliferation .
Biochemical Pathways
The inhibition of CDK2 by 1-Pyrimidin-2-ylpyrazol-3-amine affects the cell cycle progression pathway. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest . This can result in the prevention of cell proliferation, which is a crucial factor in the growth and spread of cancer cells .
Result of Action
The result of 1-Pyrimidin-2-ylpyrazol-3-amine’s action is the significant inhibition of cell proliferation. This is achieved through the compound’s interaction with CDK2, leading to cell cycle arrest . Additionally, the compound has been shown to induce apoptosis within HCT cells .
生化分析
Biochemical Properties
1-Pyrimidin-2-ylpyrazol-3-amine is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities .
Cellular Effects
Some pyrazole derivatives have shown cytotoxic activities against certain cell lines
Molecular Mechanism
Some pyrazole derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . Whether 1-Pyrimidin-2-ylpyrazol-3-amine shares this mechanism of action or has other interactions at the molecular level remains to be explored.
Metabolic Pathways
Pyrimidine metabolism is a complex process that plays a crucial role in various biological functions
Transport and Distribution
Drug transporters play a critical role in drug disposition by affecting absorption, distribution, and excretion . Future studies could explore whether 1-Pyrimidin-2-ylpyrazol-3-amine interacts with specific transporters or binding proteins.
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrimidine and pyrazole precursors. One common method includes the reaction of 2-aminopyrimidine with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance yield and purity.
化学反应分析
Types of Reactions: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole or pyrimidine derivatives.
科学研究应用
1-(pyrimidin-2-yl)-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
相似化合物的比较
1-Pyrimidin-2-ylpyrazol-4-amine: Similar structure but with the amino group at a different position.
Pyrazolo[3,4-d]pyrimidine: A fused ring system with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with potential medicinal applications.
Uniqueness: 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to its specific arrangement of the pyrimidine and pyrazole rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
1-pyrimidin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUGWSACKTKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
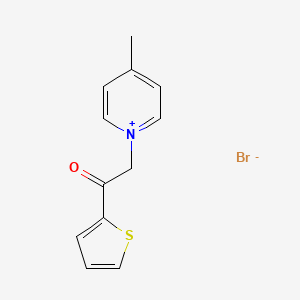
![N-cyclohexyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2715956.png)
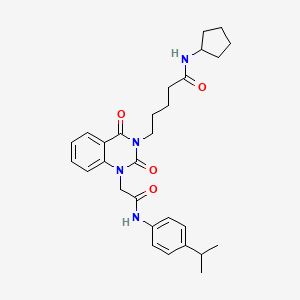
![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)
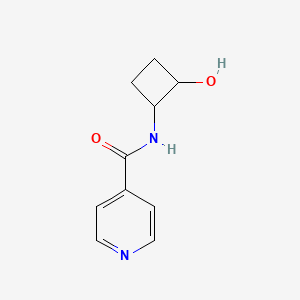
![N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715965.png)
![3-methyl-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2715969.png)
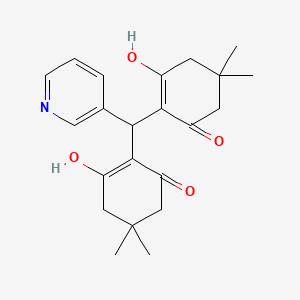
![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)
![4-[(2-Methoxy-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2715974.png)
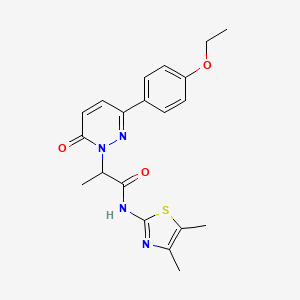
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2715978.png)
